molecular formula C7H6Cl2N2 B1461566 6-Chloroimidazo[1,2-a]pyridine hydrochloride CAS No. 957035-24-4

6-Chloroimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B1461566
CAS No.: 957035-24-4
M. Wt: 189.04 g/mol
InChI Key: TZDHZKWGTHQGTI-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroimidazo[1,2-a]pyridine hydrochloride typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes. One common method is the reaction of 2-aminopyridine with 1,3-dichloroacetone under acidic conditions . This reaction proceeds through a cyclization mechanism to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Chloroimidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substituted imidazo[1,2-a]pyridines.
  • Imidazo[1,2-a]pyridine N-oxides.
  • Dihydroimidazo[1,2-a]pyridines.

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives of imidazo[1,2-a]pyridine have been shown to inhibit kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the modulation of cellular processes, such as proliferation and apoptosis .

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2.ClH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDHZKWGTHQGTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656983
Record name 6-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957035-24-4
Record name 6-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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